molecular formula C8H11N3O2 B033918 2-Ethylamino-5-methyl-3-nitropyridine CAS No. 106690-40-8

2-Ethylamino-5-methyl-3-nitropyridine

Cat. No. B033918
M. Wt: 181.19 g/mol
InChI Key: CKFFJTNXAIVBEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related nitropyridine compounds involves various chemical reactions, highlighting the complexity and versatility of these molecules. For example, the synthesis of methyl-2(6)-nitro- and -3(5)-nitropyridinecarboxamides showcases the importance of hydrogen atoms adjacent to the NO2 function for activity, with specific methyl group substitutions enhancing activity (Morisawa et al., 1978).

Molecular Structure Analysis

The molecular structure of 2-Ethylamino-5-methyl-3-nitropyridine and related compounds has been extensively studied. X-ray diffraction (XRD), infrared (IR), and Raman methods, alongside Density Functional Theory (DFT) calculations, have provided insights into the dimeric structures, hydrogen bonds, and the molecular arrangements of these compounds (Lorenc, 2012).

Chemical Reactions and Properties

Reactions of nitropyridine compounds, such as the oxidative amination of 3-nitropyridines, result in high regioselectivity and the formation of various substituted pyridines, illustrating the reactivity and functional versatility of the nitropyridine ring (Bakke & Svensen, 2001).

Physical Properties Analysis

The study of the excited electronic states of nitropyridine derivatives, including 2-ethylamino and 2-methylamino variants, provides insights into their physical properties. These studies involve measuring electronic absorption spectra in various states and temperatures, offering a deeper understanding of their luminescence characteristics (Lorenc et al., 2004).

Chemical Properties Analysis

Investigations into the chemical properties of nitropyridines include vibrational spectroscopic studies and natural bond orbital analysis, which shed light on the molecular stability, bond strength, and electron density distribution. These analyses help in understanding the intramolecular charge transfer and hyperconjugative interactions within these molecules (Karnan, Balachandran, & Murugan, 2012).

Scientific Research Applications

Molecular Structure and Vibrational Spectra

Research on 2-Ethylamino-5-methyl-3-nitropyridine (EN5MP) has focused on its molecular structure and vibrational spectra. The crystal of EN5MP is triclinic and centrosymmetric. Its unit-cell consists of asymmetric units with two parallelly arranged formula units. The molecule's structure, including intermolecular NH⋯N hydrogen bonds, has been analyzed using quantum chemical DFT calculations and XRD data (Lorenc, 2012).

Excited Electronic States

Studies on the excited electronic states of 2-Ethylamino-5-methyl-3-nitropyridine have been conducted. The electronic absorption spectra and luminescence spectra of this compound in both solid state and ethyl alcohol solution have been measured. These studies provide insights into the singlet and triplet states of the molecule, contributing to a deeper understanding of its photophysical properties (Lorenc et al., 2004).

Structural and Vibrational Study of N-Oxides

Another area of study has been the structural and vibrational analysis of 2-N-ethylamino-5-methyl-4-nitropyridine N-oxide (EN5MPO). X-ray crystallography and vibrational spectroscopy have been used to explore the molecular and intermolecular arrangements, highlighting the impact of methyl group substitution on the unit-cell structure (Lorenc et al., 2012).

Fluorescent Probes Development

The compound has also been investigated for the development of fluorescent probes. Aminoethylpyridine-based fluorescent compounds, including those derived from 2-Ethylamino-5-methyl-3-nitropyridine, have been synthesized and characterized for their potential use in detecting metal ions like Fe3+ and Hg2+ in aqueous media and biological systems (Singh et al., 2020).

Substitution Reactions

Research has also explored substitution reactions involving 5-nitropyridine-2-sulfonic acid to yield various derivatives, including 2-ethylamino-5-nitropyridine. These studies are significant for understanding the chemical reactivity and potential applications of such compounds (Bakke & Sletvold, 2003).

Solvent Effect and Quantum Chemical Calculations

The impact of solvents on the electronic properties of nitro derivatives of 2-(N-methylamino)-picolines, closely related to 2-Ethylamino-5-methyl-3-nitropyridine, has been analyzed. These studies contribute to understanding the influence of solvents on the electronic absorption spectra and quantum chemical properties of such compounds (Lorenc, 2005).

Antimitotic Agents

Investigations into the antitumor activity of related pyridine derivatives have been conducted, exploring their potential as antimitotic agents. These studies could have implications for the development of new anticancer treatments (Temple et al., 1992).

Safety And Hazards

2-Ethylamino-5-methyl-3-nitropyridine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

Future Directions

2-Ethylamino-5-methyl-3-nitropyridine is offered for experimental and research use . It is not intended for medicinal, household, or other uses . As such, future directions may involve further exploration of its properties and potential applications in scientific experiments .

properties

IUPAC Name

N-ethyl-5-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-3-9-8-7(11(12)13)4-6(2)5-10-8/h4-5H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFFJTNXAIVBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=N1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546407
Record name N-Ethyl-5-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylamino-5-methyl-3-nitropyridine

CAS RN

106690-40-8
Record name N-Ethyl-5-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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